molecular formula C21H24N2O2S2 B2486692 (E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006772-80-0

(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2486692
M. Wt: 400.56
InChI Key: ACKYHCWOWKVDQR-QURGRASLSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves complex chemical reactions. For instance, compounds with similar structures have been synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature, yielding various derivatives with potential for further chemical modification and study (Mohamed, 2021).

Molecular Structure Analysis

Molecular structure analysis often involves spectral analysis and X-ray diffraction studies. For example, the crystal structure of related compounds has been determined, revealing detailed information about the arrangement of atoms and the molecular geometry, which is essential for understanding the chemical reactivity and properties of the compound (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds of similar complexity include various synthesis reactions that yield novel compounds with unique structures and potential biological activities. These reactions are guided by the principles of organic chemistry and often involve the formation of new bonds through cyclization, condensation, and substitution reactions, demonstrating the versatility and reactivity of these compounds (Saeed & Rafique, 2013).

Scientific Research Applications

Synthesis and Chemical Characterization

Several studies focus on the synthesis and characterization of novel compounds related to benzothiazole derivatives, showcasing the interest in expanding the chemical libraries for various applications. For example, novel N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides have been efficiently synthesized, highlighting the methods for creating diverse chemical entities with potential biological activities (Saeed & Rafique, 2013). Similarly, the synthesis of new benzamide derivatives featuring thiazole and thiazoline cores demonstrates the chemical versatility of these compounds (Lynch et al., 2006).

Biological Activities

Research on the biological activities of benzothiazole derivatives has shown a wide range of potential therapeutic applications. Some compounds have been evaluated for their antimicrobial properties, indicating low to moderate activity, which suggests a promising avenue for developing new antimicrobial agents (Saeed et al., 2008). Antifungal activity has also been a significant focus, with compounds showing efficacy against various fungal strains, underscoring the potential for developing new antifungal therapies (Narayana et al., 2004).

Anticancer Evaluation

The design and synthesis of benzamide derivatives have been directed towards anticancer applications as well. Compounds exhibiting significant anticancer activity against various cancer cell lines have been identified, suggesting the therapeutic potential of these molecules in cancer treatment (Ravinaik et al., 2021).

Enzyme Inhibition and Molecular Interaction

Studies on benzothiazole derivatives have explored their role as enzyme inhibitors, indicating the potential for developing targeted therapies. The inhibition of human carbonic anhydrases by novel benzamide derivatives, for example, demonstrates the specificity and effectiveness of these compounds in modulating enzyme activity, which could be leveraged for treating diseases where enzyme dysregulation is a factor (Distinto et al., 2019).

Future Directions

Benzothiazoles are a focus of ongoing research due to their diverse biological activities and potential applications in various fields . Future research could explore the properties and potential applications of this specific compound.

properties

IUPAC Name

4-ethylsulfanyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S2/c1-5-26-17-8-6-16(7-9-17)20(24)22-21-23(10-11-25-4)18-13-14(2)12-15(3)19(18)27-21/h6-9,12-13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKYHCWOWKVDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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